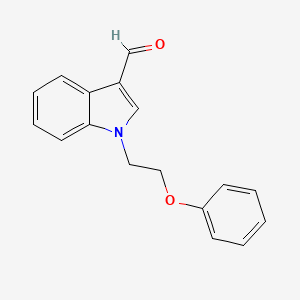

1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde

説明

Phenoxyethanol is a colorless liquid with a pleasant odor. It is a glycol ether used as a perfume fixative, insect repellent, antiseptic, solvent, preservative, and also as an anesthetic in fish aquaculture . It is both naturally found and manufactured synthetically .

Synthesis Analysis

Phenoxyethanol is produced by the hydroxyethylation of phenol (Williamson synthesis), for example, in the presence of alkali-metal hydroxides or alkali-metal borohydrides . A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides was synthesized as a novel anti-TB agent .

Molecular Structure Analysis

The molecular formula for Phenoxyethanol is C8H10O2 . For a related compound, 2-Propenoic acid, 2-phenoxyethyl ester, the molecular formula is C11H12O3 .

Chemical Reactions Analysis

Phenoxyethanol has been used in vaccines and shown to inactivate bacteria, and several types of yeast . A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides showed excellent in vitro activity against DS Mtb .

Physical And Chemical Properties Analysis

Phenoxyethanol is a colorless, clear, oily liquid with a faint aromatic odor at room temperature and a low water solubility and evaporation rate .

科学的研究の応用

Synthesis and Reactivity

- Indole derivatives, such as 1H-indole-3-carbaldehyde, have been utilized in gold(I)-catalyzed cycloisomerizations, leading to the efficient preparation of 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. These reactions are notable for their operational simplicity and high yields, demonstrating the versatility of indole derivatives in synthetic organic chemistry (Prasath Kothandaraman et al., 2011).

- Nucleophilic substitution reactions of 1-methoxyindole-3-carbaldehyde have shown that indole derivatives can act as electrophiles, reacting regioselectively to provide 2-substituted indole-3-carbaldehydes. This highlights the reactivity of indole derivatives towards various nucleophiles, expanding their utility in creating diverse chemical entities (F. Yamada et al., 2012).

Catalysis and Green Chemistry

- Indole-3-carbaldehyde derivatives have found use in green and sustainable nanocatalyzed synthetic routes, particularly in the exploration of Knoevenagel condensation. These methodologies emphasize the role of indole derivatives in facilitating reactions under environmentally benign conditions, showcasing their contribution to the development of green chemistry applications (Yogita Madan, 2020).

Antioxidant Activity

- Synthesis and evaluation of antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives have been explored, with indole carbaldehyde derivatives serving as key intermediates. These studies provide a foundation for developing novel antioxidant agents based on the indole scaffold, contributing to pharmaceutical and medicinal chemistry (C. Gopi & M. Dhanaraju, 2020).

Spectroscopic and Computational Analysis

- Experimental and computational investigations of 1H-Indole-3-Carbaldehyde have been conducted to understand its structural and electronic properties. Such studies are crucial for elucidating the physicochemical characteristics of indole derivatives, aiding in the design of materials and molecules with tailored properties (Aysha Fatima et al., 2022).

作用機序

Target of Action

Phenoxyethyl derivatives have been found to interact with various receptors such as acetylcholinesterase (ache), butyrylcholinesterase (bche), human histamine h3 receptor, and estrogen receptor . These receptors play crucial roles in various physiological processes, including neurotransmission and hormonal regulation.

Mode of Action

Phenoxyethanol, a related compound, has been reported to exhibit germicidal and germistatic properties . It is often used together with quaternary ammonium compounds . The compound may interact with its targets, leading to changes in their function and subsequent physiological effects.

Biochemical Pathways

Phenoxyethyl derivatives have been associated with various pharmacological activities, from antitussive to anticancer properties . They are also widely used in selective estrogen receptor modulator (SERM) drugs and can be used to prevent osteoporosis in postmenopausal women .

Pharmacokinetics

A study on the pharmacokinetics of phenoxyethanol, a related compound, showed that it was rapidly absorbed and extensively metabolized to form phenoxyacetic acid (paa) after dermal and inhaled administration . After multiple dosing, the exposures of phenoxyethanol and PAA were decreased, presumably due to the induction of metabolizing enzymes .

Result of Action

Phenoxyethyl derivatives have been associated with various pharmacological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-Phenoxyethyl)-1H-indole-3-carbaldehyde. For instance, a study on a cross-linked polymer network based on the phenyl monomer, 2-phenoxyethyl acrylate, found that parameters such as the rate of reticulation and monomer composition had a remarkable effect on the variation of the glass transition temperature . This suggests that the physical and chemical properties of this compound could be influenced by environmental conditions, potentially affecting its action and stability.

Safety and Hazards

特性

IUPAC Name |

1-(2-phenoxyethyl)indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c19-13-14-12-18(17-9-5-4-8-16(14)17)10-11-20-15-6-2-1-3-7-15/h1-9,12-13H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKONHADGXDSKNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401332224 | |

| Record name | 1-(2-phenoxyethyl)indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202747 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

299936-51-9 | |

| Record name | 1-(2-phenoxyethyl)indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2470836.png)

![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2470842.png)

![3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea](/img/structure/B2470845.png)

![N-(2-bromo-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2470846.png)

![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2470848.png)

![2-((2-Cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470852.png)

![2-Cyano-N-[[(2S,3S)-4-ethyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2470856.png)

![Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate](/img/structure/B2470858.png)